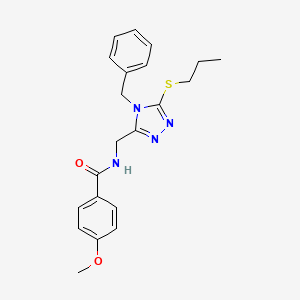
N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole ring, benzyl group, and methoxybenzamide moiety, contributes to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple stepsThe final step involves the coupling of the triazole derivative with 4-methoxybenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its antimicrobial and antifungal properties.
Medicine: As a potential therapeutic agent for treating infections and cancer.
Industry: In the development of new materials and chemical processes
作用機序
The mechanism of action of N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial survival. Additionally, the compound may interfere with cellular pathways involved in cell division and apoptosis, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives
Uniqueness
N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. The presence of the propylthio group and methoxybenzamide moiety enhances its potential as a therapeutic agent compared to other similar compounds .
特性
IUPAC Name |
N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-13-28-21-24-23-19(25(21)15-16-7-5-4-6-8-16)14-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNHFBPQYTFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(azepan-1-yl)propyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2724712.png)
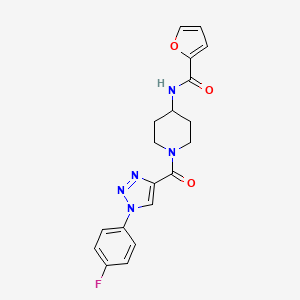
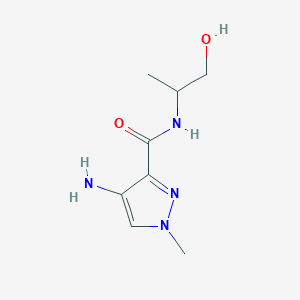
![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2724719.png)
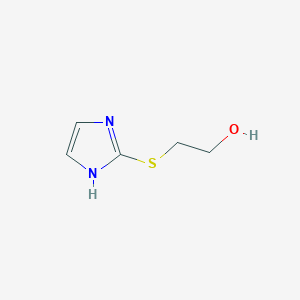
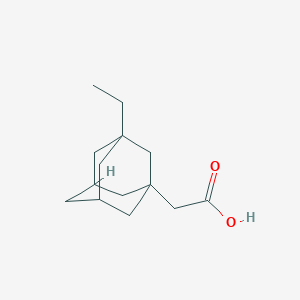
![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one](/img/structure/B2724722.png)
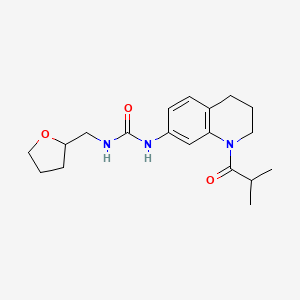
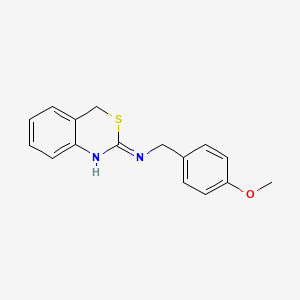
![2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2724728.png)
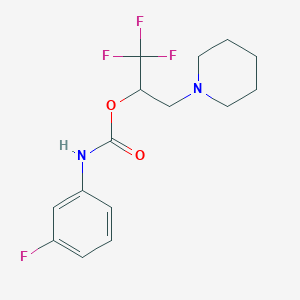
![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2724735.png)
